
3-(3,5-Dibromo-2-hydroxyphenyl)-2-phenyl-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dibromo-2-hydroxyphenyl)-2-phenyl-acrylic acid is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of bromine atoms, a hydroxyl group, and an acrylic acid moiety, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromo-2-hydroxyphenyl)-2-phenyl-acrylic acid typically involves the bromination of 2-hydroxyacetophenone followed by further chemical modifications. One common method includes the bromination of 2-hydroxyacetophenone in acetic acid under reflux conditions . The reaction is carried out with bromine as the brominating agent, resulting in the formation of 3,5-dibromo-2-hydroxyacetophenone. This intermediate is then subjected to further reactions to introduce the acrylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dibromo-2-hydroxyphenyl)-2-phenyl-acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the acrylic acid moiety to a saturated acid.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,5-dibromo-2-hydroxybenzaldehyde, while reduction could produce 3,5-dibromo-2-hydroxyphenylpropionic acid.
Applications De Recherche Scientifique
3-(3,5-Dibromo-2-hydroxyphenyl)-2-phenyl-acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dibromo-2-hydroxyphenyl)-2-phenyl-acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. It can inhibit certain enzymes or proteins by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-2-hydroxybenzoic acid: Similar in structure but lacks the acrylic acid moiety.
3,5-Dibromo-2-hydroxyacetophenone: Contains a ketone group instead of the acrylic acid moiety.
5-Bromo-2-hydroxybenzoic acid: Contains only one bromine atom and lacks the acrylic acid moiety.
Uniqueness
3-(3,5-Dibromo-2-hydroxyphenyl)-2-phenyl-acrylic acid is unique due to the presence of both bromine atoms and the acrylic acid moiety, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
5325-38-2 |
|---|---|
Formule moléculaire |
C15H10Br2O3 |
Poids moléculaire |
398.04 g/mol |
Nom IUPAC |
(Z)-3-(3,5-dibromo-2-hydroxyphenyl)-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H10Br2O3/c16-11-6-10(14(18)13(17)8-11)7-12(15(19)20)9-4-2-1-3-5-9/h1-8,18H,(H,19,20)/b12-7- |
Clé InChI |
LOQCNXOCQQAMAM-GHXNOFRVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C/C2=C(C(=CC(=C2)Br)Br)O)/C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=C(C(=CC(=C2)Br)Br)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)
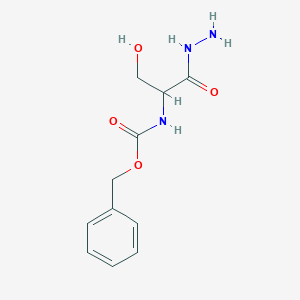
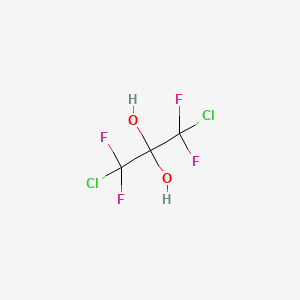
![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)

![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746277.png)
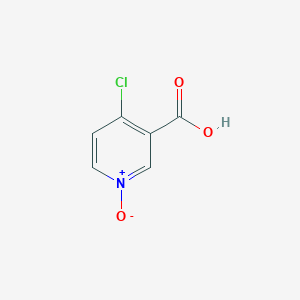
![N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14746282.png)
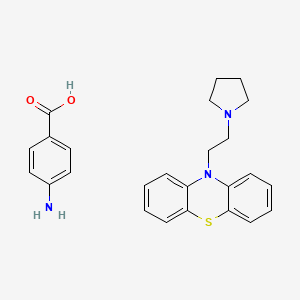
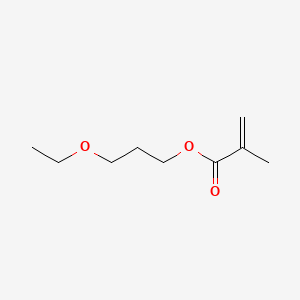
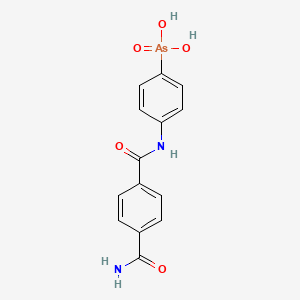
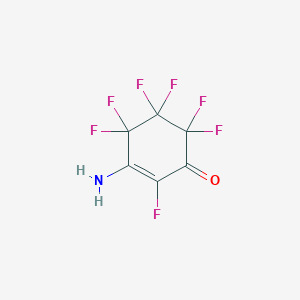
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746301.png)

